molecular formula C6H12FNO B1449563 3-Fluoro-3-(methoxymethyl)pyrrolidine CAS No. 1567070-60-3

3-Fluoro-3-(methoxymethyl)pyrrolidine

Cat. No. B1449563
M. Wt: 133.16 g/mol
InChI Key: BWWAJKNTOFNEJZ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(methoxymethyl)pyrrolidine is a chemical compound with the molecular formula C6H12FNO . It is used as a building block in the preparation of fluorinated pyrrolidine derivatives .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-3-(methoxymethyl)pyrrolidine is 133.17 . The InChI code for this compound is 1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-3-(methoxymethyl)pyrrolidine is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

    Scientific Field

    Medicinal Chemistry

    • Application : The pyrrolidine ring, which is a part of the “3-Fluoro-3-(methoxymethyl)pyrrolidine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • Methods of Application : The review mentioned in the source discusses the synthetic strategies used, which include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

    Scientific Field

    Drug Discovery

    • Application : The compound “(3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines” which contains a pyrrolidine ring was discovered as a novel RORγt inverse agonist .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field : Drug Discovery
    • Application : The compound “(S)- (+)-3-Fluoropyrrolidine hydrochloride” can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides as potential inhibitors for dipeptidyl peptidase IV .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field : Chemical Synthesis
    • Application : “3-Fluoro-3-(methoxymethyl)pyrrolidine” is a chemical compound with the CAS Number: 1567070-60-3 . It is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAJKNTOFNEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(methoxymethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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